![molecular formula C17H19BrN2O2 B297445 1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)
1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the production of inflammatory cytokines and inhibit the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde in lab experiments is its potential as a fluorescent probe for detecting sulfite ions. Its anti-inflammatory and anti-tumor properties also make it a promising candidate for further research in these areas. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
Future research on 1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde could focus on further investigating its anti-inflammatory and anti-tumor properties, as well as its potential as a fluorescent probe for detecting sulfite ions. Studies could also explore its safety and efficacy in animal models and human clinical trials. Additionally, the synthesis of analogs of this compound could be explored to improve its properties and potential applications.
Synthesemethoden
The synthesis of 1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde involves the reaction of 5-bromoindole-3-carbaldehyde with 1-azepan-2-one in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired compound using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-tumor properties. It has also been investigated for its potential as a fluorescent probe for detecting the presence of sulfite ions in food and environmental samples.
Eigenschaften
Molekularformel |
C17H19BrN2O2 |
---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbaldehyde |
InChI |
InChI=1S/C17H19BrN2O2/c18-14-5-6-16-15(9-14)13(12-21)10-20(16)11-17(22)19-7-3-1-2-4-8-19/h5-6,9-10,12H,1-4,7-8,11H2 |
InChI-Schlüssel |
OECNCRNSOVZEAR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Kanonische SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.